molecular formula C15H18FeO B13752221 Valerylferrocene CAS No. 1272-29-3

Valerylferrocene

Cat. No.: B13752221
CAS No.: 1272-29-3
M. Wt: 270.15 g/mol
InChI Key: WBBVTMJVRLZWQX-UHFFFAOYSA-N
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Description

Valerylferrocene is an organometallic compound that belongs to the ferrocene family. It consists of a ferrocene core, which is a sandwich-like structure with an iron atom sandwiched between two cyclopentadienyl rings, and a valeryl group (a five-carbon chain) attached to one of the cyclopentadienyl rings. This compound is known for its stability, unique redox properties, and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Valerylferrocene can be synthesized through the Friedel-Crafts acylation of ferrocene. The reaction involves the use of valeryl chloride (pentanoyl chloride) as the acylating agent and a Lewis acid catalyst such as aluminum chloride (AlCl3). The general reaction conditions include:

    Reactants: Ferrocene, valeryl chloride

    Catalyst: Aluminum chloride (AlCl3)

    Solvent: Anhydrous dichloromethane (CH2Cl2)

    Temperature: Room temperature to slightly elevated temperatures

The reaction proceeds as follows:

Ferrocene+Valeryl chlorideAlCl3This compound+HCl\text{Ferrocene} + \text{Valeryl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} + \text{HCl} Ferrocene+Valeryl chlorideAlCl3​​this compound+HCl

Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods may involve similar Friedel-Crafts acylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: Valerylferrocene undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form ferrocenium salts using oxidizing agents such as ferric chloride (FeCl3) or silver nitrate (AgNO3).

    Reduction: The reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur on the cyclopentadienyl rings, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: FeCl3, AgNO3, in solvents like acetonitrile or dichloromethane

    Reduction: LiAlH4, in solvents like tetrahydrofuran (THF)

    Substitution: Various electrophiles, in the presence of catalysts like AlCl3

Major Products Formed:

    Oxidation: Ferrocenium salts

    Reduction: Reduced ferrocene derivatives

    Substitution: Functionalized ferrocene derivatives

Scientific Research Applications

Valerylferrocene has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.

    Biology: Investigated for its potential use in bioorganometallic chemistry, including drug design and delivery systems.

    Medicine: Explored for its anticancer and antimicrobial properties, with studies focusing on its mechanism of action and efficacy.

    Industry: Utilized in the development of materials with unique electronic and magnetic properties, such as sensors and redox-active polymers.

Mechanism of Action

The mechanism of action of valerylferrocene, particularly in biological systems, involves its redox properties. The compound can undergo reversible oxidation and reduction, which allows it to participate in electron transfer processes. This redox activity is crucial for its potential use in medicinal applications, where it can generate reactive oxygen species (ROS) that induce cytotoxic effects in cancer cells. The molecular targets and pathways involved include interactions with cellular components that lead to oxidative stress and apoptosis.

Comparison with Similar Compounds

Valerylferrocene can be compared with other ferrocene derivatives, such as:

    Acetylferrocene: Similar in structure but with an acetyl group instead of a valeryl group. It has different reactivity and applications.

    Methylferrocene: Contains a methyl group, leading to different electronic properties and uses.

    Ferrocenium salts: Oxidized forms of ferrocene with distinct redox behavior and applications in electrochemistry.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

CAS No.

1272-29-3

Molecular Formula

C15H18FeO

Molecular Weight

270.15 g/mol

IUPAC Name

cyclopenta-1,3-diene;1-cyclopenta-1,3-dien-1-ylpentan-1-one;iron(2+)

InChI

InChI=1S/C10H13O.C5H5.Fe/c1-2-3-8-10(11)9-6-4-5-7-9;1-2-4-5-3-1;/h4-7H,2-3,8H2,1H3;1-5H;/q2*-1;+2

InChI Key

WBBVTMJVRLZWQX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2]

Origin of Product

United States

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